4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Description

BenchChem offers high-quality 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOZFWFNEBPOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC(=C2C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453416 | |

| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154714-19-9 | |

| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

Foreword: Unveiling a Scaffold of Potential

Within the vast and ever-expanding landscape of heterocyclic chemistry, the 4H-1,3-benzodioxin-4-one scaffold has emerged as a privileged structure in medicinal and agricultural chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, acting as inhibitors of crucial enzymes and displaying potential as therapeutic agents. This guide focuses on a specific, yet intriguing, member of this family: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- . While this particular molecule is not as extensively studied as some of its relatives, its structural features suggest a latent potential for biological activity, making it a person of interest for researchers in drug discovery and development. This document aims to provide a comprehensive overview of its fundamental properties, a logical pathway to its synthesis, and a discussion of its potential, based on the activities of structurally related compounds.

Core Molecular Attributes

A thorough understanding of a molecule begins with its fundamental physicochemical properties. This section outlines the key identifiers and characteristics of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.

Chemical Identity

-

Systematic Name: 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one[2]

-

Synonyms: 5-Hydroxy-2,2-dimethyl-4H-benzo[d][3][4]dioxin-4-one[4]

-

CAS Number: 154714-19-9[4]

-

Molecular Formula: C₁₀H₁₀O₄[2]

-

Molecular Weight: 194.18 g/mol [2]

Structural Representation

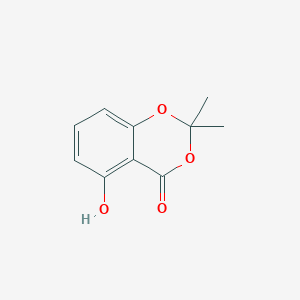

The molecule consists of a benzene ring fused to a 1,3-dioxin-4-one ring. A hydroxyl group is substituted at the 5-position of the benzodioxinone core, and two methyl groups are present at the 2-position, forming a gem-dimethyl group.

Caption: 2D structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the molecule.

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | [2] |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 194.05790880 | [2] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

Synthesis and Characterization

The synthesis of 4H-1,3-benzodioxin-4-ones generally proceeds from the corresponding salicylic acid derivatives.[5][6] For the target molecule, the logical starting material is 2,6-dihydroxybenzoic acid.

Proposed Synthetic Pathway

The most plausible synthetic route involves the acid-catalyzed reaction of 2,6-dihydroxybenzoic acid with an acetone equivalent, such as 2,2-dimethoxypropane, which serves as both the acetone source and a dehydrating agent.

Caption: Proposed synthesis of the target molecule.

General Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related benzodioxinones and should be optimized for the specific substrates.

-

Reaction Setup: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene, add 2,2-dimethoxypropane (1.2-1.5 eq).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

2.3.1. Mass Spectrometry

A mass spectrum is available on PubChem, showing the expected molecular ion peak.

-

Expected m/z: 194.05 [M]+

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

A singlet integrating to 6H for the two methyl groups at the 2-position.

-

Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will depend on their relative positions.

-

A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.

-

-

¹³C NMR:

-

A signal for the quaternary carbon at the 2-position.

-

Signals for the two equivalent methyl carbons.

-

Signals in the aromatic region for the six carbons of the benzene ring, with those bearing oxygen substituents shifted downfield.

-

A signal for the carbonyl carbon of the ester group.

-

2.3.3. Infrared (IR) Spectroscopy (Predicted)

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations in the aromatic and aliphatic regions (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).

-

A strong absorption band around 1740-1760 cm⁻¹ due to the C=O stretching of the ester.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

Potential Biological Activity and Therapeutic Applications

While no specific biological activity has been reported for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-, the broader class of benzodioxinone derivatives has shown promise in several therapeutic areas. This suggests potential avenues for future investigation.

Anticancer Potential

Many heterocyclic compounds, including derivatives of 1,3-benzodioxole, have been evaluated for their cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. Given the structural similarities, it is plausible that 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one could exhibit cytotoxic or anti-proliferative properties.

Anti-inflammatory Activity

Derivatives of 1,4-benzodioxine have been synthesized and shown to possess anti-inflammatory activity.[3] This activity is often mediated through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2). The presence of the benzodioxinone core in the target molecule makes it a candidate for screening in anti-inflammatory assays.

Enzyme Inhibition

The 4H-benzo[d][3][4]dioxin-4-one scaffold has been identified as a core component in molecules that act as inhibitors of various enzymes, including topoisomerase I.[1] The specific substitution pattern on the aromatic ring and the dioxinone moiety can significantly influence the inhibitory potency and selectivity.

Caption: Potential areas of biological investigation.

Future Directions and Conclusion

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- represents a molecule with untapped potential. While its fundamental properties can be inferred, a significant gap exists in the experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, and biological activity.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis protocol is paramount. This would enable the production of sufficient quantities for thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and subsequent biological evaluation.

-

In Vitro Biological Screening: A broad-based in vitro screening campaign is warranted to explore its potential cytotoxic, anti-inflammatory, and enzyme inhibitory activities. A panel of cancer cell lines, relevant inflammatory assays, and a selection of key enzymes would provide a valuable initial assessment of its bioactivity profile.

-

Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of a library of analogues with modifications to the substitution pattern on the aromatic ring and the gem-dimethyl group would be a logical next step to establish SAR.

References

-

Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.

-

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem.

-

5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. CymitQuimica.

-

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem.

-

Synthesis of functionalized benzo[3][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing.

-

Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. MDPI.

-

Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. ResearchGate.

-

A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid. Benchchem.

-

Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Foreword: The Strategic Importance of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a notable member of the benzodioxinone family, serves as a critical scaffold in synthetic organic chemistry and drug discovery. Its unique structural features, including a protected catechol system and a reactive lactone, render it a versatile precursor for the synthesis of a wide array of more complex molecules. Benzodioxinones, in general, are recognized as important precursors for generating reactive ketenes through thermal or photochemical induction.[1][2] This reactivity profile opens avenues for applications in polymer chemistry, including homopolymerization, block and graft copolymerization, and the formation of polymer networks.[1] Furthermore, the inherent functionalities within the 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one structure make it an attractive starting material for the development of novel bioactive compounds and functional materials. This guide provides an in-depth exploration of the synthesis and detailed characterization of this compound, offering valuable insights for researchers and professionals in the field.

I. Synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Mechanistic Approach

The synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is predicated on the reaction between a suitably substituted benzoic acid and a ketone, in this case, acetone. The foundational starting material for this synthesis is 2,4,5-trihydroxybenzoic acid.[3][4] This precursor contains the necessary arrangement of hydroxyl groups on the aromatic ring to facilitate the desired cyclization.

The core of the synthetic strategy involves an acid-catalyzed acetalization reaction. The carbonyl group of acetone reacts with two of the hydroxyl groups of 2,4,5-trihydroxybenzoic acid to form the 1,3-benzodioxinone ring system. The selection of which hydroxyl groups participate in the cyclization is governed by their relative positions and the stability of the resulting heterocyclic ring. In this specific synthesis, the hydroxyl groups at the 2 and 4 positions of the benzoic acid are ideally situated to react with acetone to form the six-membered dioxinone ring.

Experimental Protocol: Synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Materials:

-

2,4,5-Trihydroxybenzoic acid

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trihydroxybenzoic acid in an excess of anhydrous acetone.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of the benzoic acid.

-

Reaction Progression: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is crucial to quench the reaction and prevent any acid-catalyzed side reactions during the extraction process.

-

Extraction: Extract the product into ethyl acetate. The organic layer will contain the desired 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a solid.

II. Physicochemical Properties

A summary of the key physicochemical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is presented in the table below.[5][6]

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 154714-19-9 |

| Appearance | Neat solid |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |

III. Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and confirmation of the structure of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one require a combination of spectroscopic and spectrometric techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

A singlet for the six protons of the two methyl groups on the dioxinone ring.

-

Signals in the aromatic region corresponding to the protons on the benzene ring. The splitting pattern of these signals will be indicative of their substitution pattern.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

-

A signal for the carbonyl carbon of the lactone.

-

Signals for the quaternary carbon of the dimethyl group and the methyl carbons.

-

Signals corresponding to the aromatic carbons. The chemical shifts will be influenced by the attached functional groups (hydroxyl and the dioxinone ring).

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is expected to show characteristic absorption bands for:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

-

C=O Stretch: A strong, sharp band around 1730 cm⁻¹, indicative of the ester (lactone) carbonyl group.[1]

-

C-O-C Stretch: Bands in the fingerprint region (around 1100 cm⁻¹) corresponding to the ether linkages within the dioxinone ring.[1]

-

Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.18 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the benzodioxinone structure. Common fragmentation pathways may involve the loss of small molecules like CO or CO₂, and cleavage of the dioxinone ring. The presence of the dimethyl group will also influence the fragmentation.

The combination of these analytical techniques provides a self-validating system for the comprehensive characterization and confirmation of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

IV. Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Caption: A flowchart of the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

V. Logical Relationship of Characterization Techniques

The following diagram illustrates the interconnectedness of the analytical techniques used for the characterization of the final product.

Sources

- 1. Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. 2,4,5-Trihydroxybenzoic acid | C7H6O5 | CID 69129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one [cymitquimica.com]

- 6. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-4H-benzo[d]dioxin-4-one (CAS 154714-19-9): A Novel Modulator of 5-Lipoxygenase Activity

An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (CAS 154714-19-9): A Novel Modulator of 5-Lipoxygenase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (CAS 154714-19-9). This molecule, a derivative of anacardic acid, has been identified as a noteworthy activator of human 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide will delve into its mechanism of action, present detailed experimental protocols for its characterization, and discuss its potential applications in research and drug development.

Introduction: Unveiling a Unique 5-LOX Activator

5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one is a synthetic organic compound that has garnered interest for its unusual biological activity. While the 5-lipoxygenase pathway is a well-established target for anti-inflammatory drug discovery, with a focus on inhibitors, this compound presents a contrasting profile as a selective activator. Understanding the nuances of its interaction with 5-LOX can provide invaluable insights into the enzyme's regulatory mechanisms and open new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers seeking to explore the potential of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 154714-19-9 | [3] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [3] |

| Melting Point | 64-65 °C | [4] |

| Boiling Point | 382.1±42.0 °C (Predicted) | [4] |

| Density | 1.280±0.06 g/cm³ (Predicted) | [4] |

| LogP | 1.67750 | [4] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified (likely soluble in organic solvents) |

Synthesis of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one

The synthesis of the 4H-benzo[d][1][2]dioxin-4-one scaffold can be achieved through various methods, often starting from salicylic acid derivatives.[5][6][7] One plausible and direct route to synthesize 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one involves the reaction of 2,6-Dihydroxybenzoic acid with acetone, which serves as the source of the dimethylmethylene group.[4]

Proposed Synthetic Protocol:

Disclaimer: This is a proposed protocol based on general synthetic methods for this class of compounds. Optimization may be required.

Materials:

-

2,6-Dihydroxybenzoic acid

-

Acetone (anhydrous)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dihydroxybenzoic acid in the anhydrous solvent.

-

Add a stoichiometric excess of anhydrous acetone to the solution.

-

Carefully add a catalytic amount of the strong acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one.

Biological Activity: A Selective Activator of 5-Lipoxygenase

The most significant biological activity of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one is its role as an activator of human 5-lipoxygenase (5-LOX).[4] Research on closely related anacardic acid derivatives has shown that this activation is non-essential and displays substrate specificity.

Mechanism of Action: Allosteric Modulation

Studies on analogous anacardic acid derivatives suggest that 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one likely acts as an allosteric activator of 5-LOX. This implies that it binds to a site on the enzyme that is distinct from the active site where the substrate binds, and also different from the ATP binding site which is a known allosteric regulatory site. This binding event induces a conformational change in the enzyme that enhances its catalytic activity.

A key finding for a similar activator is its selective enhancement of the conversion of linoleic acid, while having no effect on the metabolism of arachidonic acid. This substrate specificity is a crucial aspect of its activity and suggests a potential role in modulating specific branches of the fatty acid metabolic pathways.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is a critical component of the inflammatory response. It catalyzes the conversion of arachidonic acid into a series of bioactive lipids known as leukotrienes. These leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. The pathway is initiated by the release of arachidonic acid from cell membranes, which is then acted upon by 5-LOX in concert with the 5-lipoxygenase-activating protein (FLAP).

Caption: The 5-Lipoxygenase signaling pathway and the point of allosteric activation.

Experimental Protocol: 5-Lipoxygenase Activity Assay

To quantitatively assess the activating properties of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one, a spectrophotometric assay measuring the formation of hydroperoxides from linoleic acid can be employed.

Principle:

Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. This reaction leads to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Materials:

-

Human recombinant 5-lipoxygenase

-

Linoleic acid

-

5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one (test compound)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of linoleic acid in ethanol.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare the phosphate buffer and equilibrate to the desired reaction temperature (e.g., 25°C).

-

-

Assay Protocol:

-

In a quartz cuvette, add the phosphate buffer.

-

Add the desired concentration of the test compound (or vehicle control).

-

Add the linoleic acid substrate to the cuvette and mix gently.

-

Initiate the reaction by adding a small amount of the 5-LOX enzyme solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Compare the rates of reaction in the presence and absence of the test compound to determine the extent of activation.

-

To determine kinetic parameters such as the activation constant (Kₐ), perform the assay with varying concentrations of the test compound and substrate.

-

Caption: Experimental workflow for the 5-lipoxygenase activity assay.

Potential Applications and Future Directions

The unique profile of 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one as a selective 5-LOX activator opens up several avenues for research and development:

-

Tool Compound for Mechanistic Studies: It can be used as a chemical probe to investigate the allosteric regulation of 5-LOX and to better understand the structural requirements for substrate-specific activation.

-

Modulation of Lipid Signaling: By selectively promoting the metabolism of linoleic acid over arachidonic acid, this compound could be used to study the differential roles of their respective downstream metabolites in various physiological and pathological processes.

-

Therapeutic Potential: While counterintuitive, targeted activation of specific enzyme pathways can sometimes have therapeutic benefits. Further research is needed to explore if selective activation of linoleic acid metabolism by 5-LOX could be beneficial in certain disease contexts, for example, by shunting substrate away from other pro-inflammatory pathways.

Conclusion

5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one represents a fascinating and under-explored molecule with a unique biological activity profile. Its ability to selectively and allosterically activate 5-lipoxygenase for the conversion of linoleic acid makes it a valuable tool for researchers in the fields of inflammation, lipid signaling, and drug discovery. The information and protocols provided in this guide are intended to facilitate further investigation into the properties and potential applications of this compound, ultimately contributing to a deeper understanding of the complex regulatory mechanisms of the 5-lipoxygenase pathway.

References

- PubChem. (n.d.). 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. National Center for Biotechnology Information.

-

Guidechem. (n.d.). 5-Hydroxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.

-

ChemScene. (n.d.). 5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.

-

MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. Molecules. Retrieved from a relevant source.

-

PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Retrieved from a relevant source.

-

SpectraBase. (n.d.). 5-ethyl-2,2-dimethyl-4H-benzo[d][1][2]dioxin-4-one. Retrieved from a relevant source.

-

LookChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]

-

RSC Publishing. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Retrieved from a relevant source.

- Putz, M. V. (2016). Chemical Structure-Biological Activity Models for Pharmacophores’ 3D-Interactions. International Journal of Molecular Sciences, 17(7), 1093.

-

Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570–24574.

- Organic Syntheses. (n.d.). Procedure.

- Larr, F. L., et al. (2022). Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. PLOS ONE, 17(1), e0262241.

- Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72-78.

- MDPI. (n.d.). Biological Activity of Natural and Synthetic Compounds. Molecules.

- Zhang, Y., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 28(9), 3786.

- El-Sayed, M. A., et al. (2026).

- Garscha, U., et al. (2017). Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Current Medicinal Chemistry, 24(25), 2734-2750.

- Zhang, Y., et al. (2025). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.

- Gerstmeier, J., et al. (2019). 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. The FASEB Journal, 33(1), 1133-1144.

- Hofmann, B., et al. (2003). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 69(2), 852–857.

- Charleson, S., et al. (1992). 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. Molecular Pharmacology, 41(2), 267-272.

- Peters-Golden, M., & Brock, T. G. (2003). 5-lipoxygenase and FLAP.

Sources

- 1. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]

- 7. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active natural products. A comprehensive understanding of its spectroscopic properties is crucial for its synthesis, identification, and quality control.

This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not universally available in public databases, this guide synthesizes predicted data, information from closely related analogs, and established spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Features

5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one possesses a fused ring system, including a benzene ring, a dioxinone ring, and a gem-dimethyl group. The presence of a hydroxyl group, a carbonyl group, and an aromatic system dictates its characteristic spectroscopic signatures.

Molecular Formula: C₁₀H₁₀O₄[1][2]

Molecular Weight: 194.18 g/mol [1][2]

Caption: Molecular structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected IR absorption bands for 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one are based on the analysis of its constituent functional groups and comparison with similar structures.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2940 | Medium | C-H stretch (aliphatic, methyl) |

| ~1720-1700 | Strong | C=O stretch (ester/lactone) |

| ~1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1280-1200 | Strong | C-O stretch (ester/lactone) |

| ~1100-1000 | Strong | C-O stretch (acetal) |

Interpretation of the IR Spectrum

The IR spectrum is expected to be dominated by a strong absorption band in the region of 1720-1700 cm⁻¹ corresponding to the carbonyl stretching vibration of the lactone ring. A broad band in the high-frequency region (~3400-3200 cm⁻¹) would be indicative of the hydroxyl group, likely involved in some degree of hydrogen bonding. The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching absorptions in the 1620-1580 cm⁻¹ range. The gem-dimethyl groups will give rise to characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The strong absorptions in the fingerprint region, particularly between 1280-1000 cm⁻¹, are crucial for confirming the C-O linkages of the ester and acetal functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and smoothing may be applied if necessary.

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The following chemical shifts and coupling patterns are predicted based on the structure and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | s | 6H | -C(CH₃)₂ |

| ~6.8-7.0 | m | 2H | Aromatic H |

| ~7.5 | m | 1H | Aromatic H |

| ~9.0-11.0 | br s | 1H | -OH |

The most upfield signal is expected to be a singlet integrating to six protons, corresponding to the two equivalent methyl groups of the gem-dimethyl moiety. The aromatic region should display a complex multiplet pattern for the three protons on the benzene ring. The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent. Deuterium exchange with D₂O would confirm this assignment.

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. A predicted ¹³C NMR spectrum is available, providing valuable structural confirmation.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C(C H₃)₂ |

| ~105 | -C (CH₃)₂ |

| ~115-135 | Aromatic CH and C |

| ~150-160 | Aromatic C-O |

| ~165-170 | C=O (lactone) |

The ¹³C NMR spectrum is expected to show a total of 8 unique carbon signals, as some carbons in the aromatic ring may have very similar chemical shifts. The gem-dimethyl carbons will appear upfield, with the quaternary carbon of this group appearing further downfield. The aromatic carbons will resonate in the typical range of ~115-160 ppm. The most downfield signal will be that of the carbonyl carbon of the lactone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 136 | [M - C₃H₆O]⁺ (Loss of acetone) |

Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. A key fragmentation pathway would be the loss of a methyl group (15 Da) to give a fragment at m/z 179. Another characteristic fragmentation would be the retro-Diels-Alder type cleavage of the dioxinone ring, leading to the loss of acetone (58 Da) and resulting in a fragment at m/z 136. PubChem indicates that mass spectrometry data has been acquired on an Agilent 7890A-5975C instrument, suggesting GC-MS analysis is a suitable method.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.

-

Separation: The compound travels through the GC column, and its retention time is recorded.

-

Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The combined application of IR, NMR, and mass spectrometry provides a comprehensive spectroscopic profile of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. The key spectral features predicted in this guide, including the characteristic carbonyl and hydroxyl stretches in the IR spectrum, the gem-dimethyl singlet in the ¹H NMR, the lactone carbonyl in the ¹³C NMR, and the expected fragmentation pattern in the mass spectrum, serve as a robust framework for the identification and characterization of this compound in a research or drug development setting.

References

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0327718). Available from: [Link]

-

PubChem. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. National Center for Biotechnology Information. Available from: [Link]

Sources

A Technical Guide to the Natural Sources of 4H-1,3-Benzodioxin-4-one Derivatives for Drug Discovery

This technical guide provides an in-depth exploration of the natural origins of 4H-1,3-benzodioxin-4-one derivatives, a rare and structurally intriguing class of compounds with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive natural products.

Introduction: The Enigmatic 4H-1,3-Benzodioxin-4-one Scaffold

The 4H-1,3-benzodioxin-4-one core represents a unique heterocyclic scaffold that has sporadically appeared in natural product chemistry. Its constrained, non-planar ring system and embedded ester functionality suggest a rich potential for specific biological interactions. While synthetic routes to this scaffold are being explored, nature has provided the most compelling examples of its bioactive potential. This guide will delve into the known natural sources of these derivatives, their proposed biosynthetic pathways, detailed methodologies for their isolation and characterization, and an overview of their biological significance.

Fungal Kingdom: A Primary Reservoir of 4H-1,3-Benzodioxin-4-one Derivatives

The fungal kingdom, particularly endophytic fungi, stands out as the most prominent source of 4H-1,3-benzodioxin-4-one derivatives discovered to date. These compounds are often products of complex polyketide synthase (PKS) pathways.

Case Study: Synnemadoxins from Synnemapestaloides ericacearum

A significant breakthrough in the natural product chemistry of this scaffold came with the isolation of synnemadoxins A and B from the endophytic fungus Synnemapestaloides ericacearum, found in association with ericaceous plants such as Labrador tea (Rhododendron groenlandicum) and mountain laurel (Kalmia latifolia)[1][2].

Table 1: Naturally Occurring 4H-1,3-Benzodioxin-4-one Derivatives from S. ericacearum

| Compound Name | Molecular Formula | Natural Source | Reported Biological Activity |

| Synnemadoxin A | C₁₅H₁₈O₆ | Synnemapestaloides ericacearum | Antifungal[1] |

| Synnemadoxin B | C₁₅H₁₈O₇ | Synnemapestaloides ericacearum | Antifungal[1] |

| Synnemadiacid A (Postulated Precursor) | Not Applicable | Synnemapestaloides ericacearum | Antifungal[1] |

The co-isolation of synnemadiacid A, a diphenyl ether, with synnemadoxins A and B strongly suggests a biosynthetic linkage involving an oxidative cyclization[1]. The entire framework is likely derived from a polyketide pathway, a common route for the biosynthesis of aromatic compounds in fungi.

A plausible biosynthetic pathway for synnemadoxin A is initiated by a Type I iterative polyketide synthase (PKS). The assembly would likely begin with an acetyl-CoA starter unit and undergo successive condensations with malonyl-CoA extender units. The PKS would possess specific domains for ketoreduction, dehydration, and enoylreduction to generate the required pattern of saturation in the growing polyketide chain.

Caption: Hypothetical biosynthetic pathway of Synnemadoxin A.

The following is a detailed, step-by-step methodology for the extraction and isolation of synnemadoxins from fungal cultures, based on established protocols for fungal polyketides.

I. Fungal Cultivation:

-

Inoculate Synnemapestaloides ericacearum into a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).

II. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo to yield a crude extract.

-

Lyophilize the mycelium and extract it separately with methanol or a mixture of dichloromethane and methanol to capture any intracellular metabolites.

III. Chromatographic Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate to methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds of interest.

-

Further purify the active fractions using column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on size.

-

Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a suitable gradient of water and acetonitrile or methanol.

Caption: General workflow for the extraction and isolation of fungal polyketides.

The structures of synnemadoxins A and B were elucidated using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

Floral Kingdom: A Secondary, Yet Significant Source

While less common than in fungi, 4H-1,3-benzodioxin-4-one derivatives have also been isolated from plants.

Case Study: A Derivative from Calea divaricatum

The plant Calea divaricatum, a member of the Asteraceae family, has been found to produce 2-isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one[3]. This discovery highlights that the biosynthetic machinery for producing this scaffold is not exclusive to fungi.

Table 2: A Plant-Derived 4H-1,3-Benzodioxin-4-one Derivative

| Compound Name | Molecular Formula | Natural Source | Reported Biological Activity |

| 2-isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one | C₁₅H₁₄O₅ | Calea divaricatum | Antiplasmodial[3] |

The extraction and isolation of this compound from Calea divaricatum would typically follow standard protocols for the isolation of secondary metabolites from plant tissues.

I. Extraction:

-

Air-dry and powder the relevant plant parts (e.g., leaves, stems).

-

Perform sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to fractionate the compounds based on polarity.

II. Chromatographic Purification:

-

The dichloromethane or ethyl acetate extract is often a good starting point for moderately polar compounds.

-

Employ silica gel column chromatography with a gradient solvent system (e.g., hexane-ethyl acetate) for initial fractionation.

-

Further purification can be achieved using preparative TLC or HPLC as described for the fungal metabolites.

Biological Activities and Therapeutic Potential

The known naturally occurring 4H-1,3-benzodioxin-4-one derivatives exhibit promising biological activities, suggesting their potential as lead compounds in drug discovery programs.

Antifungal Activity

Synnemadoxins A and B have demonstrated potent antifungal activity[1]. The precise mechanism of action is yet to be fully elucidated, but it is plausible that they interfere with essential fungal cellular processes. Given their polyketide origin, they may act as inhibitors of key fungal enzymes. One potential mode of action could be the disruption of the fungal cell wall or membrane integrity, a common mechanism for antifungal agents[4][5][6].

Antiplasmodial Activity

The derivative isolated from Calea divaricatum exhibits antiplasmodial activity, making it a potential starting point for the development of new antimalarial drugs[3]. Natural products have historically been a rich source of antimalarial compounds, with quinine and artemisinin being prime examples[7][8]. The mechanism of action for this particular compound is unknown but could involve pathways common to other antimalarial natural products, such as inhibition of hemozoin formation or targeting specific parasitic enzymes[3][9].

Future Outlook and Conclusion

The 4H-1,3-benzodioxin-4-one scaffold remains a relatively underexplored area of natural product chemistry. The discovery of these compounds from both fungal and plant sources suggests that a wider screening of diverse organisms, including marine-derived fungi and bacteria, may yield novel derivatives with unique biological activities.

Future research should focus on:

-

Genome Mining: Identifying the biosynthetic gene clusters responsible for the production of these compounds in fungi to enable biosynthetic engineering and the production of novel analogues.

-

Broader Screening: Expanding the search for these derivatives in other underexplored ecological niches.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of the known bioactive derivatives to guide lead optimization.

-

Synthetic Methodologies: Developing efficient and scalable synthetic routes to these compounds to facilitate structure-activity relationship studies.

References

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial Drug Discovery from Natural and Synthetic Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Hyperglycemic Activity of Major Compounds from Calea ternifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Animal biosynthesis of complex polyketides in a photosynthetic partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketides in Streptomyces [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimalarial natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

Introduction

5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a heterocyclic organic compound belonging to the benzodioxinone class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. While the broader family of benzodioxin derivatives has been explored for various pharmacological activities, including anti-cancer and cardiovascular applications, detailed characterization of individual analogues is crucial for unlocking their full potential.[1][2]

This technical guide serves as a comprehensive resource for scientists, providing an in-depth analysis of the structural, physicochemical, and reactive properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. By synthesizing available data with predictive analysis based on established chemical principles, this document aims to provide the authoritative grounding necessary for its handling, characterization, and strategic deployment in research settings.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. The molecule features a bicyclic system where a benzene ring is fused to a 1,3-dioxin-4-one ring. Key substitutions include a phenolic hydroxyl group at the C5 position of the aromatic ring and a gem-dimethyl group at the C2 position of the dioxinone ring, which forms a stable acetal moiety.

Caption: 2D structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one | [3] |

| CAS Number | 154714-19-9 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3] |

| Exact Mass | 194.05790880 Da | [3] |

| InChI | InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 | [3][4] |

| InChIKey | GCOZFWFNEBPOJF-UHFFFAOYSA-N | [3] |

| SMILES | CC1(OC2=CC=CC(=C2C(=O)O1)O)C |[3] |

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are derived from computational models and provide a strong predictive foundation for experimental work.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value | Implication for Drug Development | Source |

|---|---|---|---|

| Appearance | White to off-white solid | Amenable to standard formulation techniques. | Assumed based on similar structures[6] |

| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. | [3] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | This value is well within the range for good oral bioavailability (typically < 140 Ų). | [3] |

| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding with biological targets. | [3] |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. | [3] |

| Rotatable Bond Count | 0 | The rigid structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target. | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | Standard protocols for in vitro assays and formulation can be employed. | Inferred from structure |

Chemical Properties and Reactivity Profile

A thorough understanding of a compound's reactivity is critical for designing synthetic routes, ensuring storage stability, and predicting metabolic pathways.

Stability

The stability of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is governed by its primary functional groups. The lactone (cyclic ester) linkage is the most probable site of degradation.

-

pH Sensitivity: The compound is expected to be most stable under neutral or mildly acidic conditions. Under strongly basic or acidic conditions, the lactone ring is susceptible to hydrolysis, leading to the opening of the dioxinone ring. Studies on related furanone derivatives have demonstrated significant pH-dependent degradation.[7]

-

Thermal Stability: While specific data is unavailable, similar aromatic heterocyclic compounds generally exhibit good thermal stability. However, at elevated temperatures, the potential for decomposition or rearrangement exists. Thermolysis of related 1,3,2-benzodioxaborins is known to generate reactive ortho-quinone methides, suggesting a potential degradation pathway under harsh thermal stress.[8]

Reactivity

-

Phenolic Hydroxyl Group: The hydroxyl group at C5 is phenolic in nature, making it weakly acidic. It can be deprotonated by a suitable base to form a phenoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis or esterification. This site is also a primary target for Phase II metabolic transformations (e.g., glucuronidation, sulfation).

-

Lactone Carbonyl: The carbonyl group of the lactone is an electrophilic center. It is susceptible to nucleophilic attack, particularly by strong nucleophiles or under conditions that catalyze ester cleavage (e.g., transesterification with alkoxides).

-

Acetal Moiety: The gem-dimethyl group at C2 forms an acetal that is generally stable under neutral and basic conditions. However, it can be cleaved under aqueous acidic conditions, which would lead to the decomposition of the dioxinone ring.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific molecule are not available in the cited literature, a robust predictive analysis can be made based on its structure. This serves as a benchmark for researchers performing de novo characterization.

¹H NMR Spectroscopy

-

δ 1.7-1.8 ppm (Singlet, 6H): Corresponds to the two magnetically equivalent methyl groups of the gem-dimethyl acetal.

-

δ 6.8-7.5 ppm (Multiplets, 3H): Aromatic protons on the substituted benzene ring. The specific coupling patterns will depend on the relative positions of the protons.

-

δ 9.0-10.0 ppm (Broad Singlet, 1H): The phenolic hydroxyl proton. Its chemical shift can be highly variable and dependent on solvent and concentration; it may also exchange with D₂O.

¹³C NMR Spectroscopy

-

δ 25-30 ppm: Methyl carbons from the gem-dimethyl group.

-

δ 100-110 ppm: The quaternary acetal carbon (C2).

-

δ 110-140 ppm: Aromatic carbons (CH).

-

δ 145-160 ppm: Aromatic quaternary carbons, including the carbon bearing the hydroxyl group and those part of the fused ring system.

-

δ 160-165 ppm: The carbonyl carbon of the lactone.

Infrared (IR) Spectroscopy

-

3500-3300 cm⁻¹ (Broad): O-H stretching vibration of the phenolic hydroxyl group.

-

3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching.

-

2990-2950 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl groups.

-

~1750-1730 cm⁻¹ (Strong): C=O stretching of the six-membered ring lactone (ester).

-

~1250-1100 cm⁻¹ (Strong): C-O stretching from the ester and acetal linkages.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 194.

-

Key Fragments: Plausible fragmentation pathways include the loss of an acetone molecule ([M-58]⁺) via cleavage of the acetal, or the loss of CO₂ ([M-44]⁺) from the lactone moiety.

Caption: A logical workflow for the characterization of a novel chemical entity.

Experimental Protocols (Exemplary)

The following protocols are presented as self-validating systems for any researcher working with this compound or a close analogue. The causality for this sequence is to first establish the purity of the material before investing resources in detailed structural elucidation.

Protocol 5.1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: This protocol is designed to rapidly assess the purity of a sample. The use of a gradient elution ensures that potential impurities with a wide range of polarities can be resolved from the main analyte peak. UV detection is chosen based on the presence of the chromophoric aromatic ring.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in the mobile phase A/B (50:50) for a final concentration of 10 µg/mL.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-19 min: Return to 10% B.

-

19-25 min: Re-equilibration at 10% B.

-

-

Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100. A pure sample should exhibit a single major peak (>95%).

Protocol 5.2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: This set of experiments provides a complete and unambiguous assignment of the compound's structure. ¹H and ¹³C NMR confirm the presence of all protons and carbons, while 2D NMR experiments (COSY and HSQC) are essential for establishing connectivity.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum to identify all proton environments and their integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment. This is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (³JHH) couplings, which is essential for mapping the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons (¹JCH). It provides definitive proof of which proton is attached to which carbon, validating the assignments from the 1D spectra.

-

Data Analysis: Systematically analyze all spectra to assign every proton and carbon signal to its corresponding atom in the predicted structure. The results should be fully consistent with the proposed molecular structure.

Conclusion

5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is a well-defined chemical entity with properties that make it an intriguing candidate for further investigation in materials science and drug discovery. Its rigid, moderately lipophilic structure, combined with specific hydrogen bonding capabilities, provides a solid foundation for rational drug design. The key points of reactivity—the phenolic hydroxyl group and the lactone linkage—should be carefully considered during handling, storage, and experimental design. The predictive spectral data and exemplary protocols provided herein offer a robust framework for researchers to validate and explore this promising molecule.

References

-

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem, National Center for Biotechnology Information. [Link][3]

-

5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem, National Center for Biotechnology Information. [Link]

-

IR Spectrum (liquid film) Mass Spectrum 13C NMR Spectrum. Filo. [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. National Center for Biotechnology Information. [Link]

-

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. LookChem. [Link][5]

-

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- [154714-19-9]. Chemsigma. [Link]

-

Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information. Royal Society of Chemistry. [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link][1]

-

Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. PubMed, National Center for Biotechnology Information. [Link][2]

-

Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. [Link][7]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed, National Center for Biotechnology Information. [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed, National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Furaneol. PubChem, National Center for Biotechnology Information. [Link][6]

-

Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate. [Link]

-

Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate. [Link][8]

-

Recent Advances in the Synthesis of 4H-Benzo[d][4][9]oxathiin-4-ones and 4H-Benzo[d][4][9]dioxin-4-ones. MDPI. [Link]

-

2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside. PubChem, National Center for Biotechnology Information. [Link]

-

Specioside. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. [Link]

Sources

- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one | C10H10O5 | CID 3664843 - PubChem [pubchem.ncbi.nlm.nih.gov]

"literature review of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-"

An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one Derivatives: A Focus on 5-Hydroxy-2,2-dimethyl-4H-1,3-Benzodioxin-4-one

Introduction

The 4H-1,3-benzodioxin-4-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science. These structures are bicyclic aromatic compounds containing a benzene ring fused to a 1,3-dioxin-4-one ring. The strategic placement of substituents on this core structure can modulate its physicochemical properties and biological activities, leading to a diverse range of applications. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4H-1,3-benzodioxin-4-one derivatives, with a particular focus on the hypothetical yet promising compound, 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. While specific literature on this exact derivative is scarce, this document will extrapolate from established knowledge of the parent scaffold and related analogues to provide a robust framework for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The core structure of 4H-1,3-benzodioxin-4-one consists of a phenyl ring fused to a six-membered dioxinone ring. The "2,2-dimethyl" substitution refers to two methyl groups attached to the C2 position of the dioxinone ring, while the "5-hydroxy" group is attached to the C5 position of the phenyl ring.

Key Structural Features:

-

Planarity: The benzodioxinone system is largely planar, which can facilitate π-stacking interactions with biological macromolecules.

-

Hydrogen Bonding: The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, influencing solubility and receptor binding.

-

Lipophilicity: The 2,2-dimethyl groups increase the lipophilicity of the molecule, which can affect its membrane permeability and pharmacokinetic profile.

A summary of the predicted physicochemical properties of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is presented in Table 1.

| Property | Predicted Value | Significance |

| Molecular Formula | C10H10O4 | Provides the elemental composition. |

| Molecular Weight | 194.18 g/mol | Influences diffusion and transport properties. |

| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good oral bioavailability potential. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (2 ether oxygens, 1 carbonyl oxygen, 1 hydroxyl oxygen) | Influences solubility and molecular interactions. |

| pKa | ~8-9 (hydroxyl group) | Determines the ionization state at physiological pH. |

Table 1: Predicted Physicochemical Properties

Synthesis of the 4H-1,3-Benzodioxin-4-one Scaffold

The synthesis of the 4H-1,3-benzodioxin-4-one core typically involves the reaction of a salicylic acid derivative with a ketone or aldehyde in the presence of an acid catalyst. This reaction proceeds via an initial esterification followed by an intramolecular cyclization.

For the synthesis of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one, a potential starting material would be 2,5-dihydroxybenzoic acid. The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed Synthesis Workflow

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., toluene, dichloromethane), add an excess of acetone.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.

Potential Biological Activities and Applications

While the biological profile of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one has not been explicitly reported, the broader class of 4H-1,3-benzodioxin-4-one derivatives has been investigated for a range of therapeutic applications. The structural features of the target compound suggest several plausible biological activities.

1. Anticancer Activity:

Many phenolic and heterocyclic compounds exhibit anticancer properties. The 5-hydroxy group in the target molecule could contribute to antioxidant and pro-apoptotic effects in cancer cells. The planar benzodioxinone ring system may also intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases.

2. Anti-inflammatory Activity:

The presence of the hydroxyl group on the aromatic ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This functional group can play a role in inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

3. Antimicrobial Activity:

Heterocyclic compounds are a rich source of antimicrobial agents. The combination of the aromatic ring, the dioxinone moiety, and the hydroxyl group could confer antibacterial or antifungal properties to the molecule.

The potential mechanism of action for these biological activities often involves interactions with specific cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 4H-1,3-benzodioxin-4-one derivative in the context of cancer therapy.

Figure 2: Hypothetical Signaling Pathway Inhibition

Characterization and Analytical Techniques

The structural elucidation of the synthesized 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations | Information Gained |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Aromatic protons (3H), hydroxyl proton (1H, broad), and two methyl groups (6H, singlet). ¹³C NMR: Signals for aromatic carbons, carbonyl carbon, quaternary carbon (C2), and methyl carbons. | Provides detailed information about the carbon-hydrogen framework of the molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (carbonyl), and C-O stretches (ether linkages). | Confirms the presence of key functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (194.18 m/z). Fragmentation patterns can further confirm the structure. | Determines the molecular weight and provides clues about the molecular structure. |

| High-Performance Liquid Chromatography (HPLC) | A single peak under optimized conditions would indicate the purity of the compound. | Assesses the purity of the synthesized compound. |

Table 2: Spectroscopic and Chromatographic Data

Future Directions and Conclusion